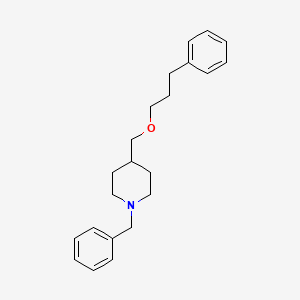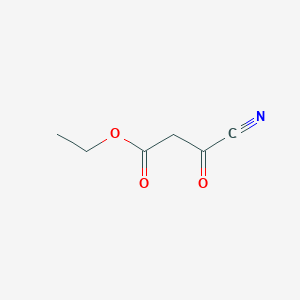
Ethyl 4-nitrilo-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyano-3-oxopropanoate is an organic compound with the molecular formula C6H7NO3. It is also known by its IUPAC name, propanoic acid, 3-cyano-3-oxo-, ethyl ester . This compound is a versatile intermediate in organic synthesis, often used in the preparation of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of ethyl cyanoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-cyano-3-oxopropanoate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as crystallization and chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-cyano-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The compound can be reduced to form ethyl 3-amino-3-oxopropanoate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium cyanide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to catalyze the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 3-amino-3-oxopropanoate.
Hydrolysis: 3-cyano-3-oxopropanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-cyano-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: Ethyl 3-cyano-3-oxopropanoate is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-cyano-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, affecting the activity of the enzyme. The cyano and oxo groups play a crucial role in these interactions, influencing the binding affinity and reactivity of the compound .
Comparación Con Compuestos Similares
Ethyl 3-cyano-3-oxopropanoate can be compared with similar compounds such as ethyl 3-cyano-2-oxopropanoate and ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate . While these compounds share some structural similarities, ethyl 3-cyano-3-oxopropanoate is unique due to its specific reactivity and applications.
List of Similar Compounds
- Ethyl 3-cyano-2-oxopropanoate
- Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
- Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate
Propiedades
Número CAS |
120069-02-5 |
|---|---|
Fórmula molecular |
C6H7NO3 |
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
ethyl 3-cyano-3-oxopropanoate |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)3-5(8)4-7/h2-3H2,1H3 |
Clave InChI |
MYDPCIRCXDPVPP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
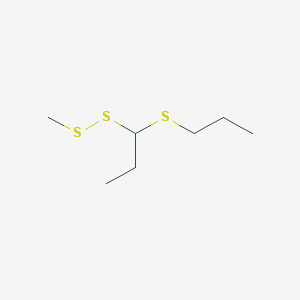
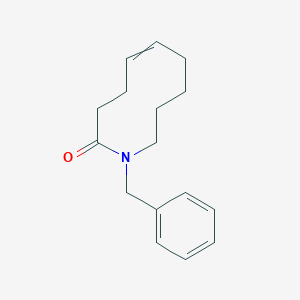
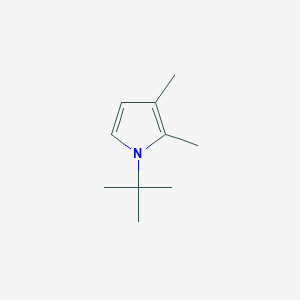
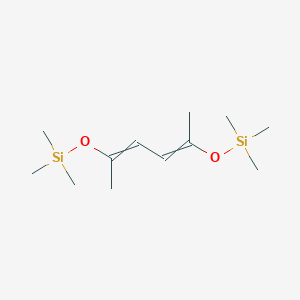
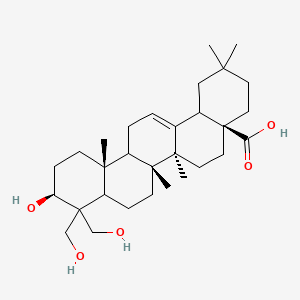

![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)


![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
